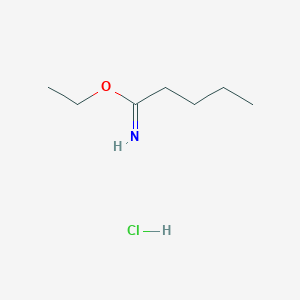
Ethyl pentanimidate hydrochloride
Cat. No. B3187996
Key on ui cas rn:
18542-63-7
M. Wt: 165.66 g/mol
InChI Key: XLVSXTNEASHWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05411980
Procedure details


A mixture of 35 mg (0.0484 mmole) of 5-n-butyl-2,4-dihydro-2-[2-(hydroxymethyl)phenyl]-4-[[2'-(N-trityltetrazol-5-yl)biphenyl-4-yl]methyl]-3H-1,2,4-triazol-3-one, 0.5 mL of glacial acetic acid, and 0.25 mL of H2O was stirred at 60° C. overnight, TLC in 90:10 CH2Cl2 --MeOH showed two products at Rf <0.25. After cooling to room temperature, solvents were evaporated and the residue flash chromatographed over silica gel (gradient elution with 4-10% methanol in CH2Cl2) to give 7 mg of product B (the acetate) as an oil and 12 mg of product A (the hydroxy compound) as a clear oil. Each compound was homogeneous by TLC in 90:10 CH2Cl2 --MeOH, mass spectrum (FAB) for A m/e 482 (M+1)+ and for B m/e 524(M+1)+.
Name
5-n-butyl-2,4-dihydro-2-[2-(hydroxymethyl)phenyl]-4-[[2'-(N-trityltetrazol-5-yl)biphenyl-4-yl]methyl]-3H-1,2,4-triazol-3-one
Quantity
35 mg
Type
reactant
Reaction Step One





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]1[N:6]([CH2:19][C:20]2[CH:25]=[CH:24][C:23]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:32]3[N:36]([C:37]([C:50]4[CH:55]=[CH:54][CH:53]=CC=4)(C4C=CC=CC=4)C4C=CC=CC=4)[N:35]=[N:34][N:33]=3)=[CH:22][CH:21]=2)[C:7](=[O:18])[N:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:16][OH:17])[N:9]=1)[CH2:2][CH2:3][CH3:4].[C:56](O)(=[O:58])[CH3:57].O.C(Cl)[Cl:62]>CO>[C:56]([O:17][CH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[N:8]1[C:7](=[O:18])[N:6]([CH2:19][C:20]2[CH:21]=[CH:22][C:23]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:32]3[NH:33][N:34]=[N:35][N:36]=3)=[CH:24][CH:25]=2)[C:5]([CH2:1][CH2:2][CH2:3][CH3:4])=[N:9]1)(=[O:58])[CH3:57].[ClH:62].[C:37](=[NH:36])([O:58][CH2:56][CH3:57])[CH2:50][CH2:55][CH2:54][CH3:53] |f:6.7|
|
Inputs


Step One
|
Name
|
5-n-butyl-2,4-dihydro-2-[2-(hydroxymethyl)phenyl]-4-[[2'-(N-trityltetrazol-5-yl)biphenyl-4-yl]methyl]-3H-1,2,4-triazol-3-one
|
|
Quantity
|
35 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C=1N(C(N(N1)C1=C(C=CC=C1)CO)=O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 60° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvents were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue flash chromatographed over silica gel (gradient elution with 4-10% methanol in CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC1=C(C=CC=C1)N1N=C(N(C1=O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(CCCC)(OCC)=N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
